2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid

Carboxypeptidase A Inhibition Structure-Activity Relationship (SAR) Protease Inhibition

2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid (CAS 14510-18-0), also known as S-phenethyl-L-cysteine, is a synthetic S-alkylated L-cysteine derivative characterized by a thioether-linked phenethyl group. Its molecular formula is C11H15NO2S (molecular weight 225.31 g/mol).

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 14510-18-0
Cat. No. B3241004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid
CAS14510-18-0
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCSCC(C(=O)O)N
InChIInChI=1S/C11H15NO2S/c12-10(11(13)14)8-15-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
InChIKeyRHAPIQQNFJCBPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic Acid (CAS 14510-18-0): Procurement and Differentiation Guide


2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid (CAS 14510-18-0), also known as S-phenethyl-L-cysteine, is a synthetic S-alkylated L-cysteine derivative characterized by a thioether-linked phenethyl group . Its molecular formula is C11H15NO2S (molecular weight 225.31 g/mol) . This compound is not a natural product but is investigated as a xenobiotic metabolite and an enzyme inhibitor tool compound. Critically, its structure defines it as part of the broader class of S-alkylated cysteines, where the specific alkyl chain length and aromatic substitution are the primary determinants of physicochemical and biological properties. The following guide establishes the quantitative evidence that differentiates this specific compound from close structural analogs like S-benzyl-L-cysteine and S-phenyl-L-cysteine for research procurement decisions.

Why Generic 'S-Alkyl Cysteine' Substitution Fails for 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic Acid


The S-alkyl cysteine family is not interchangeable; biological activity, metabolism, and enzyme inhibition are exquisitely sensitive to the S-substituent. For example, the difference between a benzyl (S-benzyl-L-cysteine) and phenethyl (2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid) group leads to quantifiably different inhibitory potencies [1]. Similarly, the chalcogen atom in the S-phenyl series (S, Se, Te) drastically alters bioactivation and cytotoxicity profiles [2]. Even within the same compound, stereochemistry at the alpha-carbon dictates inhibitory constant (Ki) values [3]. Consequently, purchasing a generic 'S-alkyl cysteine' or assuming equivalence between this compound and its close analogs (e.g., S-benzyl-L-cysteine) introduces significant experimental variability. The following quantitative evidence delineates the specific, verifiable characteristics that define this molecule's distinct research utility, justifying its specific procurement over alternative reagents.

Quantitative Differentiation of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic Acid: Evidence for Procurement


Carboxypeptidase A Inhibition: Potency Reduction Relative to S-Benzyl Analog

In a direct comparative study of alpha-alkylcysteines as carboxypeptidase A (CPA) inhibitors, 2-phenethylcysteine (the target compound) demonstrated significantly reduced potency compared to the reference inhibitor BMPA. Crucially, its inhibitory activity was also lower than its S-benzyl analog, 2-benzylcysteine, defying the expectation of improved binding via additional interactions [1]. This data provides a clear, quantitative rationale for selecting this compound specifically when reduced CPA inhibition is a desired property for a negative control or a different mechanistic pathway.

Carboxypeptidase A Inhibition Structure-Activity Relationship (SAR) Protease Inhibition

CPA Inhibitory Constant (Ki) Differentiation: Stereochemical Comparison

The inhibitory constant (Ki) for carboxypeptidase A is stereochemically dependent. The (S)-enantiomer of N-phenethylcysteine exhibits a Ki of 55 nM, which is 15% more potent than the racemic mixture (rac-N-phenethylcysteine), which has a Ki of 65 nM under identical conditions (pH 7.5, 25°C) [1]. This quantifies the impact of stereochemical purity on biological activity, a key consideration for assays requiring defined chirality.

Enzyme Kinetics Chiral Resolution Carboxypeptidase A

Metabolic Pathway Differentiation: In Vitro Hepatic Conversion Specificity

A study on the metabolism of phenethyl bromide, styrene, and styrene oxide identified S-phenylethylcysteine as a distinct metabolite, specifically formed from phenethyl bromide alongside N-acetyl-S-phenethyl-L-cysteine [1]. In vitro experiments with liver slices further demonstrated that this compound (phenethylcysteine) is uniquely converted into N-acetyl-S-(beta-hydroxyphenethyl)-L-cysteine, a reaction not necessarily shared by other S-alkyl cysteine analogs without the same metabolic machinery [1].

Xenobiotic Metabolism Hepatocyte Assay Mercapturic Acid Pathway

Differentiation via Inferred Bioactivation: Class-Level Reactivity Differences

While direct data for the target compound is unavailable, a class-level inference from a comparative study of S-phenyl-L-cysteine analogs demonstrates that bioactivation by cysteine conjugate β-lyase is a conserved pathway for S-aryl/alkyl cysteines [1]. In this study, S-phenyl-L-cysteine was a substrate for the enzyme, leading to the formation of a reactive thiol. This provides a mechanistic rationale for why the target compound, with its phenethyl substituent, is expected to undergo similar β-elimination, differentiating it from non-cysteine-based probes or other S-alkyl analogs with hindered beta-hydrogens. This inference, however, lacks direct quantitative comparison.

Bioactivation Cysteine Conjugate β-Lyase SAR

Procurement-Relevant Physicochemical and Purity Benchmarking

For procurement, the target compound is available with a documented purity of ≥98% (NLT 98%), supported by standard analytical data packages including NMR, HPLC, and LC-MS . Its molecular weight is 225.31 g/mol . In contrast, a close analog, S-benzyl-L-cysteine (CAS 3054-01-1), has a lower molecular weight of 211.28 g/mol and a melting point of 214 °C (dec.) . The target compound's higher molecular weight and distinct elemental composition (C11H15NO2S vs. C10H13NO2S) provide tangible, vendor-specifiable differences that ensure the correct chemical entity is ordered and received, minimizing the risk of misidentification.

Analytical Characterization Quality Control Vendor Comparison

Validated Research Applications for 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic Acid


Enzymology: Comparative Carboxypeptidase A (CPA) Inhibitor Studies

This compound serves as a tool to probe the steric and electronic requirements of the CPA active site, specifically in comparative SAR studies against the more potent 2-benzylcysteine inhibitor [1]. Its quantifiably reduced inhibitory potency makes it an ideal reference compound for validating computational models or for use as a less active control in assays where a full inhibitor is not desired.

Xenobiotic Metabolism and Toxicology Research

As a confirmed intermediate in the mercapturic acid pathway for phenethyl halides [1], this compound is directly applicable as an analytical standard or substrate in studies investigating phase II conjugation and hepatic biotransformation. Its specific conversion to a beta-hydroxylated N-acetyl conjugate in liver slices provides a defined metabolic endpoint for in vitro ADME/Tox assays.

Synthetic Chemistry: Building Block for Chiral Sulfur-Containing Molecules

Given its commercial availability in ≥98% purity with full analytical documentation (NMR, HPLC) [1], this compound is a reliable starting material for synthesizing chiral sulfoxides, sulfones, or peptide derivatives. The defined stereochemistry and phenethyl substituent offer a distinct hydrophobic moiety for creating novel ligands or peptidomimetics.

Bioactivation Pathway Studies (Inferred Application)

Based on class-level data for S-aryl/alkyl cysteines [1], this compound is expected to be a substrate for cysteine conjugate β-lyase, making it a potential candidate for designing prodrugs or studying reactive metabolite formation. This application is supported by a mechanistic rationale but lacks direct quantitative data for this specific compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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